4,4,4-Trifluoro-2-(m-tolyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(m-tolyl)butanoic acid is a fluorinated organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of three fluorine atoms and a tolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4,4-trifluoro-3-oxo-butanoic acid with m-tolyl magnesium bromide, followed by acidification to yield the desired product . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 4,4,4-Trifluoro-2-(m-tolyl)butanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(m-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4,4,4-Trifluoro-2-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(m-tolyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a tolyl group.
4-(m-tolyl)butanoic acid: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
4,4,4-Trifluorobutyric acid: A simpler structure with only the trifluoromethyl group and butanoic acid backbone.
Uniqueness
4,4,4-Trifluoro-2-(m-tolyl)butanoic acid is unique due to the combination of the trifluoromethyl group and the tolyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-7-3-2-4-8(5-7)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
OCEPRUJKBWKRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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